molecular formula C23H21N5O B605920 BAY1125976 CAS No. 1402608-02-9

BAY1125976

Cat. No. B605920
Key on ui cas rn: 1402608-02-9
M. Wt: 383.4 g/mol
InChI Key: JBGYKRAZYDNCNV-UHFFFAOYSA-N
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Patent
US09206185B2

Procedure details

A mixture of ethyl 2-[4-(1-aminocyclobutyl)phenyl]-3-phenylimidazo[1,2-b]pyridazine-6-carboxylate that was prepared in a manner analgous to that described for Example 4, (1.00 g, 93% purity) and ammonia (17.3 mL of a 7M solution in methanol) was heated at 130° C. under microwave irradiation for 5 hours. The volatile components were removed by distillation under reduced pressure. Crystallization from methanol/diisopropyl ether gave the title compound (672 mg, 72% yield) as a yellow solid.
Name
ethyl 2-[4-(1-aminocyclobutyl)phenyl]-3-phenylimidazo[1,2-b]pyridazine-6-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
72%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1([C:6]2[CH:11]=[CH:10][C:9]([C:12]3[N:13]=[C:14]4[CH:19]=[CH:18][C:17]([C:20](OCC)=[O:21])=[N:16][N:15]4[C:25]=3[C:26]3[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=3)=[CH:8][CH:7]=2)[CH2:5][CH2:4][CH2:3]1.[NH3:32]>CO>[NH2:1][C:2]1([C:6]2[CH:7]=[CH:8][C:9]([C:12]3[N:13]=[C:14]4[CH:19]=[CH:18][C:17]([C:20]([NH2:32])=[O:21])=[N:16][N:15]4[C:25]=3[C:26]3[CH:27]=[CH:28][CH:29]=[CH:30][CH:31]=3)=[CH:10][CH:11]=2)[CH2:3][CH2:4][CH2:5]1

Inputs

Step One
Name
ethyl 2-[4-(1-aminocyclobutyl)phenyl]-3-phenylimidazo[1,2-b]pyridazine-6-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1(CCC1)C1=CC=C(C=C1)C=1N=C2N(N=C(C=C2)C(=O)OCC)C1C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared in a manner analgous to
CUSTOM
Type
CUSTOM
Details
The volatile components were removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
Crystallization from methanol/diisopropyl ether

Outcomes

Product
Name
Type
product
Smiles
NC1(CCC1)C1=CC=C(C=C1)C=1N=C2N(N=C(C=C2)C(=O)N)C1C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 672 mg
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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